molecular formula C7H7Cl2N3 B2607738 5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride CAS No. 2155852-26-7

5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride

Cat. No. B2607738
CAS RN: 2155852-26-7
M. Wt: 204.05
InChI Key: OKOHBNCOVNFYCO-UHFFFAOYSA-N
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Description

“5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride” is a chemical compound with the molecular formula CHClNO . It has an average mass of 184.583 Da and a monoisotopic mass of 184.015182 Da .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, the class of compounds to which our compound belongs, has been extensively studied . Common methods include the oxidative cyclization of N-(2-pyridyl)amidines using various oxidizers . Another approach involves the condensation of 2-aminopyridines with nitriles . More environmentally friendly methods have also been developed, such as the use of hydroxylamine .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound can be used in the synthesis of heterocyclic compounds . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides .

Antibacterial Activity

Triazolo[1,5-a]pyridine derivatives have shown promising antibacterial activities . Some of these compounds have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Reactant for Synthesis

The compound can be used as a reactant for the synthesis of various other compounds . For example, it can be used in the synthesis of Ruthenium (II)-Hmtpo complexes and Dihydroorotate dehydrogenase inhibitors with antimalarial activity .

Treatment of Cardiovascular Disorders

Compounds containing the 1,2,4-triazolo[1,5-a]pyridine nucleus have been utilized in the treatment of cardiovascular disorders .

Treatment of Type 2 Diabetes

These types of compounds have also been used in the treatment of type 2 diabetes .

Treatment of Hyperproliferative Disorders

1,2,4-triazolo[1,5-a]pyridine compounds have been used in the treatment of hyperproliferative disorders .

Material Sciences

These compounds have various applications in the material sciences fields .

Inhibitors

1,2,4-triazolo[1,5-a]pyridine compounds act as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .

properties

IUPAC Name

5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3.ClH/c8-4-6-2-1-3-7-9-5-10-11(6)7;/h1-3,5H,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOHBNCOVNFYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C(=C1)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride

CAS RN

2155852-26-7
Record name 5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride
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